molecular formula C20H22N4O5 B14933667 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(pyridin-3-yl)acetamide

2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(pyridin-3-yl)acetamide

Cat. No.: B14933667
M. Wt: 398.4 g/mol
InChI Key: PMQJDLVKFFBAQI-UHFFFAOYSA-N
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Description

2-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N-(3-pyridinyl)acetamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N-(3-pyridinyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the 3,4-dimethoxyphenyl and pyridinyl groups through various coupling reactions. Key steps may include:

    Formation of the imidazolidinone ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the 3,4-dimethoxyphenyl group is coupled with a halogenated intermediate.

    Attachment of the pyridinyl group: This can be accomplished through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring or the pyridinyl group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

2-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N-(3-pyridinyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes or receptors that play a role in inflammation or cancer cell proliferation. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and ultimately affecting cell function.

Comparison with Similar Compounds

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide
  • 2-(3,4-Dimethoxyphenyl)ethanol
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine

Comparison: Compared to these similar compounds, 2-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}-N-(3-pyridinyl)acetamide is unique due to its imidazolidinone core and the presence of both the 3,4-dimethoxyphenyl and pyridinyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-pyridin-3-ylacetamide

InChI

InChI=1S/C20H22N4O5/c1-28-16-6-5-13(10-17(16)29-2)7-9-24-19(26)15(23-20(24)27)11-18(25)22-14-4-3-8-21-12-14/h3-6,8,10,12,15H,7,9,11H2,1-2H3,(H,22,25)(H,23,27)

InChI Key

PMQJDLVKFFBAQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)NC3=CN=CC=C3)OC

Origin of Product

United States

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